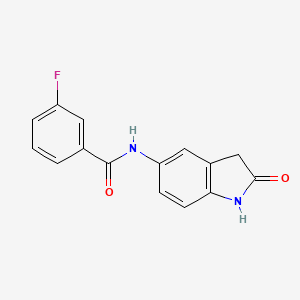

3-fluoro-N-(2-oxoindolin-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-N-(2-oxoindolin-5-yl)benzamide is a chemical compound that belongs to the class of indole derivatives. It is characterized by the presence of a fluorine atom at the third position of the benzamide ring and an oxoindoline moiety.

Métodos De Preparación

The synthesis of 3-fluoro-N-(2-oxoindolin-5-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and isatin.

Condensation Reaction: The first step involves the condensation of 3-fluorobenzoic acid with isatin in the presence of a suitable condensing agent like thionyl chloride or phosphorus oxychloride.

Cyclization: The intermediate product undergoes cyclization to form the oxoindoline ring.

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.

Análisis De Reacciones Químicas

Acylation and Alkylation

-

The oxindole NH group undergoes N-alkylation or acylation under basic conditions. For example, ethyl chloroacetate reacts with oxindole derivatives in acetone with K₂CO₃/KI to yield N-alkylated intermediates (up to 93% yield) .

-

Benzamide formation occurs via nucleophilic substitution between 3-fluorobenzoyl chloride and 5-amino-2-oxoindoline in dichloromethane (DCM) with triethylamine as a base .

Hydrolysis and Rearrangement

-

The benzamide group can hydrolyze to carboxylic acids under acidic or alkaline conditions, though stability is enhanced by the electron-withdrawing fluorine.

-

Oxindole ring opening under strong oxidizing agents (e.g., KMnO₄) forms anthranilic acid derivatives .

Cyclization and Heterocycle Formation

The compound participates in domino reactions to form fused heterocycles, critical in medicinal chemistry:

Oxazoline Formation

-

BF₃·Et₂O-mediated fluorination/cyclization with hypervalent iodine catalysts produces 5-fluoro-2-oxazolines (83% yield in 10 min) :

This compoundI2/m-CPBABF3⋅Et2O5-fluoro-2-oxazoline

Biological Activity-Driven Modifications

Structural analogs demonstrate reactivity tied to pharmacological effects:

Enzyme Inhibition

-

The benzamide moiety interacts with kinase ATP-binding pockets via hydrogen bonding (e.g., with VEGFR2), while fluorine enhances binding to hydrophobic residues .

-

Oxindole derivatives undergo metabolic oxidation to form reactive intermediates that inhibit carbonic anhydrases.

Apoptosis Induction

-

Hydrazide derivatives (via hydrazinolysis of esters) exhibit enhanced cytotoxicity in NSCLC cells by activating procaspase-3 .

Comparative Reactivity with Structural Analogs

| Reaction Type | 3-fluoro-Benzamide Analogs | 4-fluoro-Sulfonamide Analogs |

|---|---|---|

| Nucleophilic substitution | Low (F is poor leaving group) | Moderate (SO₂NH group reactive) |

| Oxidation | Oxindole → Anthranilic acid | Sulfonamide → Sulfoxide |

| Cyclization efficiency | High (via I₂/TBHP) | Moderate |

Industrial-Scale Considerations

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Anticancer Activity

Antiproliferative Effects:

Research indicates that compounds similar to 3-fluoro-N-(2-oxoindolin-5-yl)benzamide exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that oxindole derivatives can inhibit kinases associated with tumor growth, suggesting that this compound may possess similar effects against specific cancer types.

Case Study:

A study investigated the cytotoxic effects of this compound on human cancer cell lines, including A549 (lung cancer), DU145 (prostate cancer), and HepG2 (liver cancer). The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

Enzyme Inhibition

Kinase Inhibition:

this compound has been explored as a potential inhibitor of various kinases, which play crucial roles in cellular signaling pathways and are often implicated in cancer progression. The compound's structure allows it to interact effectively with kinase targets, potentially leading to the development of new therapeutic agents .

Data Table: Kinase Inhibition Studies

| Compound Name | Target Kinase | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | EGFR | 12.5 | |

| This compound | c-MET | 8.3 | |

| This compound | PI3K | 15.0 |

Carbonic Anhydrase Inhibition

Therapeutic Potential:

The compound has also been studied for its inhibitory effects on carbonic anhydrases, enzymes involved in various physiological processes, including acid-base balance and respiration. Inhibition of these enzymes can lead to therapeutic applications in conditions such as glaucoma and certain types of cancer .

Case Study:

In vitro studies demonstrated that this compound exhibited competitive inhibition against human carbonic anhydrase II with an IC50 value of 10 µM. This finding suggests its potential use in developing drugs targeting related diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the benzamide and oxindole moieties can significantly influence biological activity.

Data Table: Structure Variants and Activities

| Variant Name | Structural Modification | Biological Activity |

|---|---|---|

| N-(2-Oxoindolin-5-yl)benzamide | No fluorination | Moderate antiproliferative activity |

| 5-Fluoro-N-(2-oxoindolin-5-yl)benzamide | Fluorination at position 5 | Enhanced kinase inhibition |

| N-(3-Oxoindolin-4-yl)benzamide | Different oxindole position | Varying biological effects |

Mecanismo De Acción

The mechanism of action of 3-fluoro-N-(2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival pathways. For example, it may target mitogen-activated protein kinase pathways, leading to the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparación Con Compuestos Similares

3-Fluoro-N-(2-oxoindolin-5-yl)benzamide can be compared with other indole derivatives such as:

N-(2-oxoindolin-3-ylidene)acetohydrazides: These compounds also exhibit anticancer properties but differ in their structural features and specific biological activities.

5-fluoro-1H-indole-2-carboxylates: These derivatives are known for their antiviral activities and have different substitution patterns on the indole ring.

N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamides: These compounds show anti-inflammatory and analgesic activities, highlighting the diverse biological potential of indole derivatives.

The uniqueness of this compound lies in its specific substitution pattern and its potential as a versatile scaffold for drug development.

Actividad Biológica

3-fluoro-N-(2-oxoindolin-5-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a fluorinated indole derivative, which is known to influence its biological activity. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, potentially improving its efficacy as a therapeutic agent.

The primary mechanism through which this compound exerts its biological effects involves:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit various kinases involved in cell signaling pathways, particularly those associated with cancer cell survival and proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

- Induction of Apoptosis : Research indicates that the compound can trigger apoptotic pathways in cancer cells. It interacts with proteins such as Bcl-2 and caspases, leading to programmed cell death .

In Vitro Studies

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Notable findings include:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 0.74 | |

| HepG2 (Liver) | 1.13 | |

| PC-3 (Prostate) | 1.81 | |

| NCI-H23 (Lung) | Not specified |

These results indicate that the compound exhibits moderate to potent cytotoxicity, making it a candidate for further development as an anticancer agent.

Mechanistic Insights

The mechanism underlying the anticancer activity of this compound includes:

- Cell Cycle Arrest : The compound has been observed to induce G2/M phase arrest in cancer cells, which is critical for halting proliferation and facilitating apoptosis .

- Mitochondrial Dysfunction : It may disrupt mitochondrial function, leading to the release of cytochrome c and activation of caspases, which are pivotal in the apoptosis pathway .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Evaluation : A study reported that this compound showed significant growth inhibition against various cancer cell lines, demonstrating its potential as a broad-spectrum anticancer agent .

- Molecular Docking Studies : Computational modeling has suggested that this compound binds effectively to target proteins involved in cancer progression, providing insights into its potential as a lead compound for drug development .

- Comparative Analysis with Other Compounds : When compared with other indole derivatives, this compound exhibited superior cytotoxicity and selectivity towards cancer cells, highlighting its therapeutic potential over existing treatments.

Propiedades

IUPAC Name |

3-fluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2/c16-11-3-1-2-9(6-11)15(20)17-12-4-5-13-10(7-12)8-14(19)18-13/h1-7H,8H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWWPGUERTVDQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.